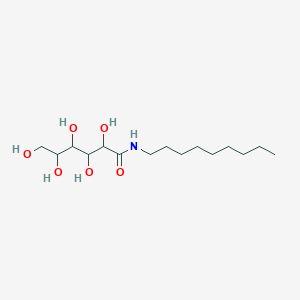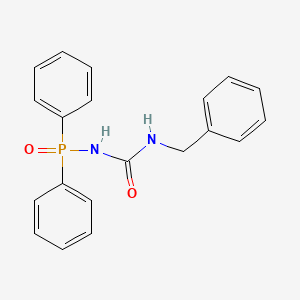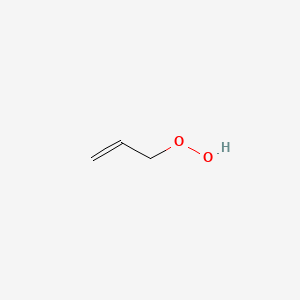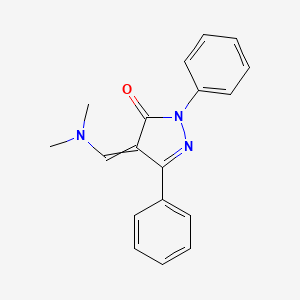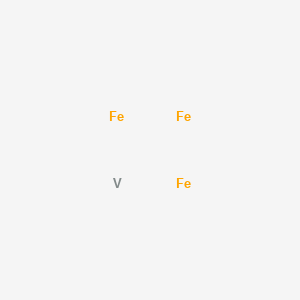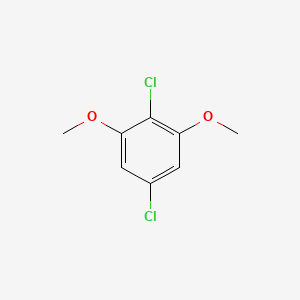
L-Glutaminyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-serine is a dipeptide composed of the amino acids L-glutamine and L-serine. Dipeptides like this compound are of significant interest due to their potential applications in various fields, including medicine, food, and cosmetics. This compound is known for its role in protein synthesis and its potential neuroprotective properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-serine typically involves the enzymatic or chemical coupling of L-glutamine and L-serine. Enzymatic synthesis often employs amino acid ligases, which catalyze the formation of peptide bonds between amino acids. Chemical synthesis may involve the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum has been engineered to overproduce L-serine, which can then be coupled with L-glutamine to form the dipeptide. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between L-glutamine and L-serine can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.
Oxidation and Reduction: The amino acid residues in this compound can participate in oxidation-reduction reactions, although these are less common for dipeptides compared to free amino acids.
Substitution: The amino groups in L-glutamine and L-serine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using proteolytic enzymes such as trypsin or pepsin under mild conditions (pH 7-8, 37°C).
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires strong nucleophiles such as sodium azide or thiols under basic conditions.
Major Products
Hydrolysis: Produces L-glutamine and L-serine.
Oxidation: May result in the formation of oxidized derivatives of the amino acids.
Substitution: Leads to substituted amino acid derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
L-Glutaminyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Medicine: Explored for its potential neuroprotective effects and its role in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-serine involves its participation in protein synthesis and cellular signaling pathways. L-glutamine serves as a nitrogen donor in various biosynthetic processes, while L-serine is a precursor for the synthesis of other amino acids and biomolecules. Together, they contribute to the regulation of cellular metabolism and the maintenance of cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutaminyl-L-threonine: Another dipeptide with similar properties, used in the food industry to enhance flavor.
L-Glutaminyl-L-tryptophan: Known for its antiangiogenic activity and potential therapeutic applications.
L-Leucyl-L-serine: Enhances saltiness and is used in food applications.
Uniqueness
L-Glutaminyl-L-serine is unique due to its specific combination of L-glutamine and L-serine, which imparts distinct biochemical properties. Its potential neuroprotective effects and role in protein synthesis make it particularly valuable in medical research and therapeutic applications .
Propriétés
Numéro CAS |
5875-40-1 |
|---|---|
Formule moléculaire |
C8H15N3O5 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H15N3O5/c9-4(1-2-6(10)13)7(14)11-5(3-12)8(15)16/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |
Clé InChI |
UKKNTTCNGZLJEX-WHFBIAKZSA-N |
SMILES isomérique |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canonique |
C(CC(=O)N)C(C(=O)NC(CO)C(=O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


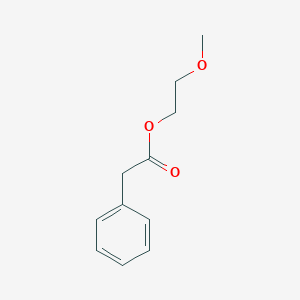
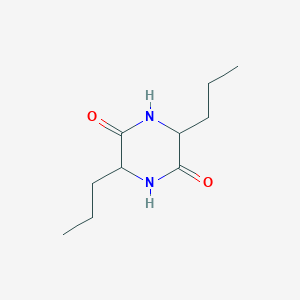
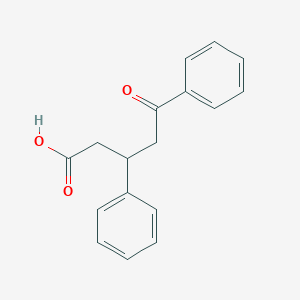
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
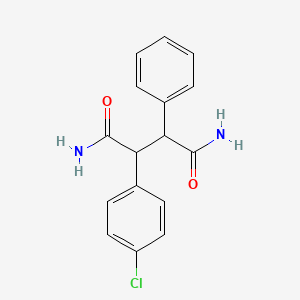
![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
